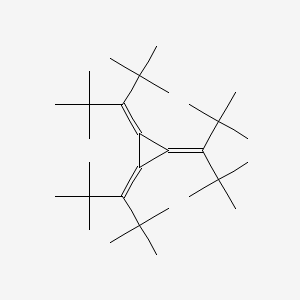
4-tert-Butyl-2-methoxy-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-methoxy-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of tert-butyl, methoxy, and trifluoromethyl groups in this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-methoxy-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of trifluoromethyl-containing building blocks and pyrimidine precursors, followed by functional group modifications to introduce the tert-butyl and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-2-methoxy-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-methoxy-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, for studying biological pathways and mechanisms.
Industry: The compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with specific biological targets in pests.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to the desired biological effect. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl-2-methoxy-6-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-6-(trifluoromethyl)pyrimidine: Lacks the tert-butyl group, which may affect its chemical properties and applications.
4-tert-Butyl-2-methoxy-5-(trifluoromethyl)pyrimidine: Similar structure with a different position of the trifluoromethyl group.
Uniqueness
4-tert-Butyl-2-methoxy-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of functional groups, which imparts distinct chemical properties such as increased lipophilicity, stability, and reactivity. These properties make it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
62773-03-9 |
|---|---|
Molekularformel |
C10H13F3N2O |
Molekulargewicht |
234.22 g/mol |
IUPAC-Name |
4-tert-butyl-2-methoxy-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H13F3N2O/c1-9(2,3)6-5-7(10(11,12)13)15-8(14-6)16-4/h5H,1-4H3 |
InChI-Schlüssel |
HPQFRIOQUDBAIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC(=N1)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



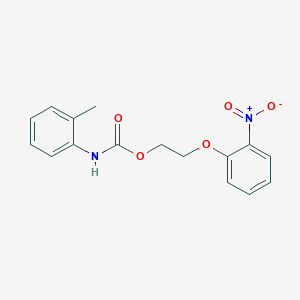
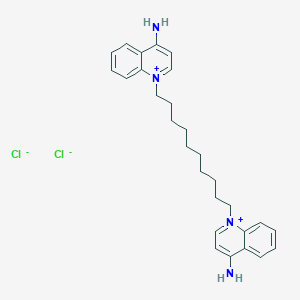
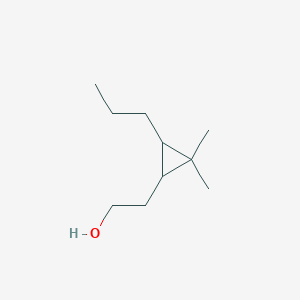
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
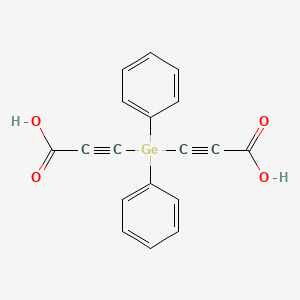
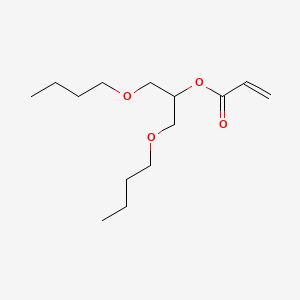
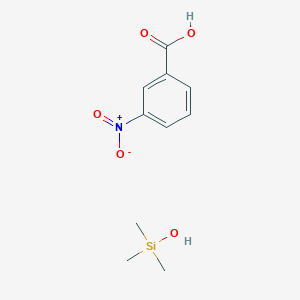
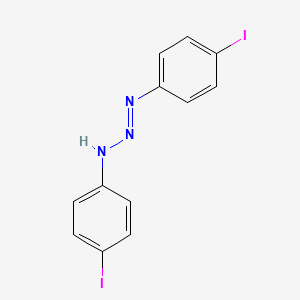
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
